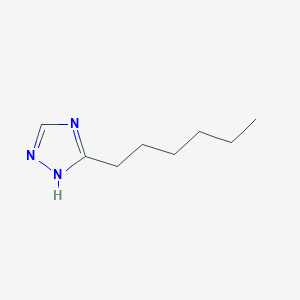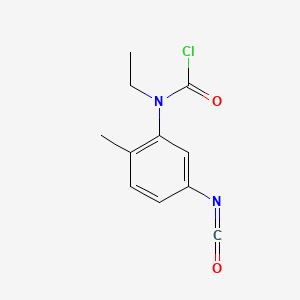
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- is a chemical compound that belongs to the class of organic isocyanates. These compounds are characterized by the presence of the isocyanate group (-N=C=O) attached to an aromatic ring. This particular compound is known for its reactivity and is used in various chemical processes and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- can be synthesized through the reaction of an amine with phosgene (COCl2). The general reaction is as follows:
R-NH2 + COCl2 → HCl + R-NH-(C=O)Cl → HCl + R-N=C=O
This reaction involves the formation of an intermediate carbamoyl chloride, which then decomposes to form the isocyanate .
Industrial Production Methods
In industrial settings, the production of isocyanates typically involves the use of phosgene due to its high reactivity. The process is carried out under controlled conditions to ensure safety and efficiency. The reaction is usually catalyzed by tertiary amines or metal salts such as tin, iron, and mercury .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as water, alcohols, and amines.
Substitution: Can undergo substitution reactions at the aromatic ring.
Polymerization: Can form dimers and trimers through self-reaction.
Common Reagents and Conditions
Water: Reacts to form carbamic acid, which decomposes to carbon dioxide and an amine.
Alcohols: React to form carbamates (urethanes).
Amines: React to form substituted ureas.
Major Products Formed
Carbamates: Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with primary and secondary amines.
Dimers and Trimers: Formed through self-reaction.
Applications De Recherche Scientifique
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form carbamates and ureas.
Biology: Studied for its potential effects on biological systems due to its reactivity.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers, coatings, and adhesives
Mécanisme D'action
The mechanism of action of carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- involves the nucleophilic attack on the carbon of the isocyanate group. This leads to the formation of various products depending on the nucleophile involved. For example, the reaction with water forms carbamic acid, which decomposes to carbon dioxide and an amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Isocyanate: Known for its use in the production of pesticides.
Phenyl Isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
Hexamethylene Diisocyanate: Used in the production of polyurethane coatings.
Uniqueness
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- is unique due to its specific structure, which combines an isocyanate group with an aromatic ring. This structure imparts specific reactivity and properties that make it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
71832-33-2 |
|---|---|
Formule moléculaire |
C11H11ClN2O2 |
Poids moléculaire |
238.67 g/mol |
Nom IUPAC |
N-ethyl-N-(5-isocyanato-2-methylphenyl)carbamoyl chloride |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-14(11(12)16)10-6-9(13-7-15)5-4-8(10)2/h4-6H,3H2,1-2H3 |
Clé InChI |
JZKGLBABVFZFIL-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=C(C=CC(=C1)N=C=O)C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





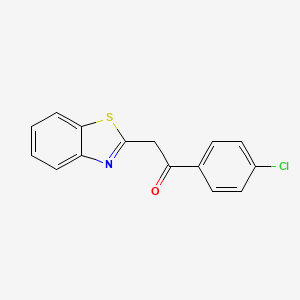
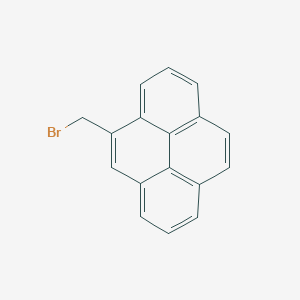
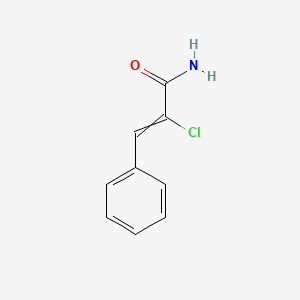
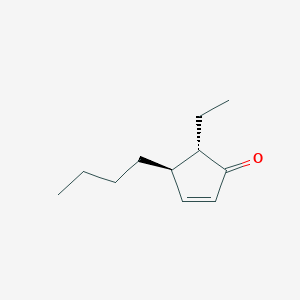
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
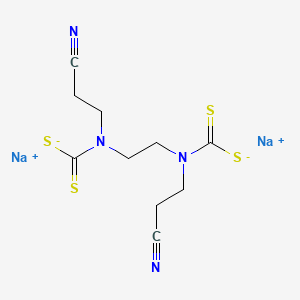
![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
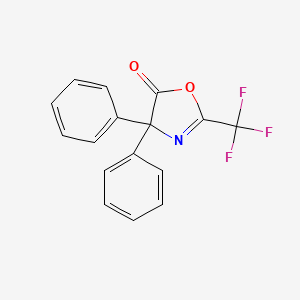
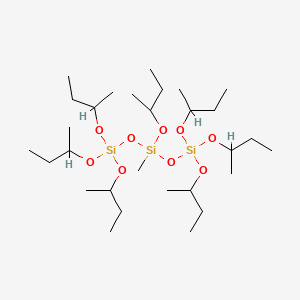
![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)
